molecular formula C10H13ClN2O3 B6258943 3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide CAS No. 1503508-25-5

3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide

Cat. No.: B6258943
CAS No.: 1503508-25-5
M. Wt: 244.7
InChI Key:
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Description

3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide is an organic compound with the molecular formula C10H13ClN2O3 It is a derivative of benzamide, characterized by the presence of an amino group at the third position, a chlorine atom at the fifth position, and a dihydroxypropyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide typically involves multiple steps:

    Nitration and Reduction: The starting material, 3-chlorobenzoic acid, undergoes nitration to form 3-chloro-5-nitrobenzoic acid. This intermediate is then reduced to 3-chloro-5-aminobenzoic acid.

    Amidation: The 3-chloro-5-aminobenzoic acid is then reacted with 2,3-dihydroxypropylamine to form the desired product, this compound.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Catalysts: Using suitable catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions and prevent side reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dihydroxypropyl group may enhance its solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5-chloro-N-(2-hydroxyethyl)benzamide
  • 3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide
  • This compound

Uniqueness

This compound is unique due to the presence of the dihydroxypropyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1503508-25-5

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.7

Purity

90

Origin of Product

United States

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